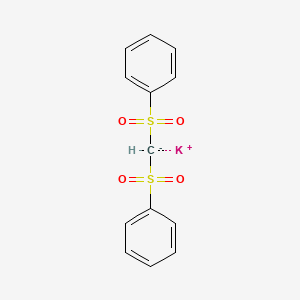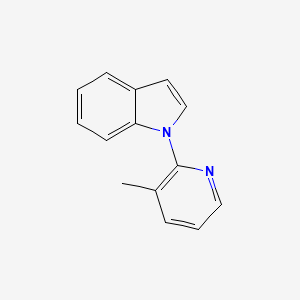
1-(3-Methylpyridin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylpyridin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpyridin-2-yl)-1H-indole typically involves the condensation of 3-methylpyridine with indole under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-methylpyridine is reacted with a suitable indole derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylpyridin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole or pyridine rings .
Applications De Recherche Scientifique
1-(3-Methylpyridin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Methylpyridin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: This compound shares the indole structure but has different substituents, leading to distinct biological activities.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their diverse biological activities.
Uniqueness
1-(3-Methylpyridin-2-yl)-1H-indole is unique due to its combination of indole and pyridine rings, which confer specific electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .
Propriétés
Formule moléculaire |
C14H12N2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-(3-methylpyridin-2-yl)indole |
InChI |
InChI=1S/C14H12N2/c1-11-5-4-9-15-14(11)16-10-8-12-6-2-3-7-13(12)16/h2-10H,1H3 |
Clé InChI |
WIKKWUKFJLDFFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)N2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane](/img/structure/B14139970.png)
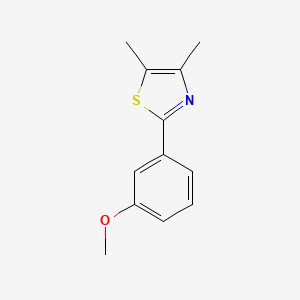
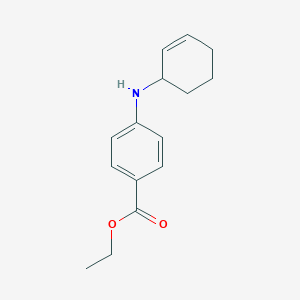
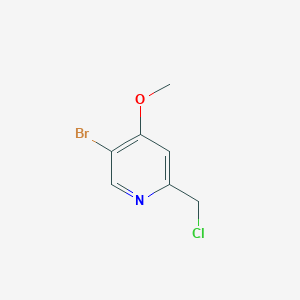
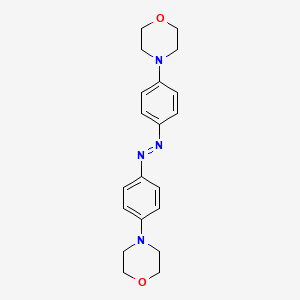
![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)
![2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14140016.png)
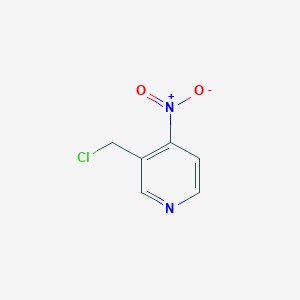
![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)

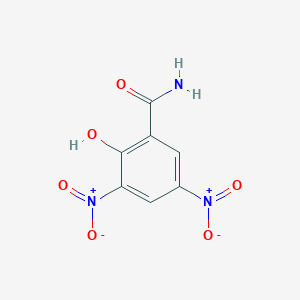
![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)
